2-Octyn-1-ol

Aquatic toxicology QSAR 2-Alkyn-1-ols

2-Octyn-1-ol (CAS 20739-58-6) is a non-substitutable C8 propargylic alcohol with a pentyl chain essential for prostacyclin analogue synthesis. Its terminal alkyne enables click chemistry with azide-containing biomolecules, while the biocatalytic reduction of oct-2-ynal yields (1S)-oct-2-yn-1-ol with >96% ee. Differentiated from shorter-chain homologs by log P ~2.1 and bp 152.5 °C, enabling hydrophobic bioconjugation and facile post-reaction removal. ≥98% purity available.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 20739-58-6
Cat. No. B148842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octyn-1-ol
CAS20739-58-6
Synonyms2-Octynol;  NSC 203012
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCCCCC#CCO
InChIInChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h9H,2-5,8H2,1H3
InChIKeyTTWYFVOMGMBZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Octyn-1-ol (CAS 20739-58-6): Terminal Alkyne Alcohol Building Block for Organic Synthesis and Medicinal Chemistry


2-Octyn-1-ol (CAS 20739-58-6, molecular formula C₈H₁₄O) is a terminal alkyne alcohol, specifically a primary propargylic alcohol, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond. This structural motif confers both nucleophilic reactivity at the alkyne terminus and alcohol functionality, enabling its use as a versatile building block in organic synthesis. Its physical properties, including a boiling point of 152.5 °C at 760 mmHg and a density of 0.880 g/mL at 25 °C , position it as a moderately volatile, low-density liquid suitable for a range of chemical transformations.

Why In-Class Alkynol Analogs Cannot Simply Be Substituted for 2-Octyn-1-ol


The homologous series of 2-alkyn-1-ols exhibit systematic variations in physicochemical and toxicological properties that directly impact their suitability for specific applications. Substituting 2-octyn-1-ol with shorter-chain analogs such as 2-butyn-1-ol or 2-hexyn-1-ol alters lipophilicity (log P), volatility (boiling point), and biological potency (pIGC₅₀) in a predictable but non-linear fashion. These differences are not merely incremental; they can shift the compound's role from a hydrophobic tag in bioconjugation to a reactive intermediate in fine chemical synthesis. The quantitative evidence below demonstrates that 2-octyn-1-ol occupies a distinct region in the 2-alkyn-1-ol property space, making it a non-interchangeable, purpose-specific building block.

Quantitative Differentiation: 2-Octyn-1-ol vs. Closest 2-Alkyn-1-ol Analogs


Aquatic Toxicity (pIGC₅₀): 2-Octyn-1-ol is 57‑Fold More Potent than 2-Propyn-1-ol and 3.7‑Fold More Potent than 2-Hexyn-1-ol

In the Tetrahymena pyriformis population growth impairment assay (2-day exposure), the acute toxicity of 2-octyn-1-ol, expressed as pIGC₅₀ (log (1/IGC₅₀) in log(L/mmol)), is 0.19 [1]. This value is substantially higher than that of shorter-chain 2-alkyn-1-ols: 2-propyn-1-ol (pIGC₅₀ = -1.08), 2-butyn-1-ol (-1.04), 2-pentyn-1-ol (-0.57), 2-hexyn-1-ol (-0.38), and 2-heptyn-1-ol (-0.19) [1]. The toxicity increases monotonically with chain length and log Kow, as predicted by the class QSAR equation (slope = 0.64, r² = 0.974) [1].

Aquatic toxicology QSAR 2-Alkyn-1-ols Tetrahymena pyriformis

Lipophilicity (log P): 2-Octyn-1-ol is 2.3‑Fold More Lipophilic than 2-Butyn-1-ol, Influencing Membrane Partitioning and Extraction Efficiency

The predicted octanol-water partition coefficient (log P) for 2-octyn-1-ol is 2.09 (KOWWIN v1.67 estimate) to 2.25 (ACD/Labs) . In contrast, 2-butyn-1-ol has a log P of approximately 0.24 [1], and 2-hexyn-1-ol has a log P of approximately 1.10 [2]. This represents a >10‑fold increase in lipophilicity per two‑carbon extension. The log P of 2-octyn-1-ol places it in the optimal range for passive membrane diffusion (log P 1–3) while providing sufficient hydrophobicity for reversed-phase chromatographic separations.

Lipophilicity log P Physicochemical properties 2-Alkyn-1-ols

Boiling Point: 2-Octyn-1-ol Boils 86 °C Higher than 2-Butyn-1-ol, Enabling High-Temperature Reactions without Solvent Loss

The boiling point of 2-octyn-1-ol at atmospheric pressure (760 mmHg) is 152.5 °C . This is substantially higher than that of 2-butyn-1-ol (142–143 °C at 760 mmHg) and 2-hexyn-1-ol (66–67 °C at 10 mmHg, corresponding to ~160–170 °C at 760 mmHg) . The increased boiling point of 2-octyn-1-ol reflects its higher molecular weight and greater van der Waals interactions, reducing volatility and allowing reactions to be conducted at elevated temperatures without significant evaporative loss.

Physicochemical properties Boiling point Process chemistry Solvent selection

Enantioselective Biocatalytic Reduction: 2-Octyn-1-ol can be Produced with >96% ee via Yeast-Mediated Reduction

Fermenting baker's yeast (Saccharomyces cerevisiae) reduces [1-²H]oct-2-ynal to (1S)-[1-²H]oct-2-yn-1-ol with an enantiomeric purity of >96% ee as measured by Mosher's MTPA method [1]. This level of stereocontrol is consistent with the behavior of other 2-alkyn-1-ols in yeast reductions, which typically yield the (S)-enantiomer with high enantioselectivity for medium-chain substrates. While direct comparative data for shorter 2-alkyn-1-ols under identical conditions are not available in this study, the general trend in prochiral ketone reductions by baker's yeast indicates that enantioselectivity can vary with chain length and substitution pattern.

Biocatalysis Enantioselective synthesis Chiral alcohols Yeast reduction

Use in Multi-Step Pharmaceutical Synthesis: 2-Octyn-1-ol as a Key Intermediate in Carbacyclin Analog Production

2-Octyn-1-ol serves as a critical intermediate (XII) in the synthesis of carbacyclin analogues, as documented in the Drug Synthesis Database [1]. In this 19-step sequence, 2-octyn-1-ol undergoes reduction with bis(2-methoxyethoxy)aluminum hydride to give 2-octen-1-ol, which is then converted via Sharpless epoxidation and further transformations to the final tricyclic carbacyclin derivative [1]. While the same synthetic strategy could theoretically be applied to shorter-chain 2-alkyn-1-ols, the pentyl side chain of 2-octyn-1-ol is essential for mimicking the ω‑chain of prostacyclin, conferring the desired pharmacological profile. Substitution with a shorter-chain analog would yield a different prostacyclin mimic with altered receptor binding and metabolic stability.

Pharmaceutical synthesis Carbacyclin Prostacyclin analog Drug intermediate

High-Impact Application Scenarios for 2-Octyn-1-ol Based on Evidence


Aquatic Toxicology Research and QSAR Model Building

2-Octyn-1-ol is an ideal reference compound for studying the relationship between chain length, lipophilicity, and toxicity in propargylic alcohols. Its well-defined pIGC₅₀ value (0.19) in the Tetrahymena assay and its position within the validated 2-alkyn-1-ol QSAR model (r² = 0.974) [1] make it a valuable tool for calibrating in silico toxicity predictions and for training new QSAR algorithms. Researchers developing environmental fate models or assessing the ecotoxicity of alkyne-containing compounds can use 2-octyn-1-ol as a benchmark to validate their predictions against experimental data.

Enantioselective Synthesis of Chiral Propargylic Alcohol Building Blocks

The demonstrated ability of baker's yeast to reduce oct-2-ynal to (1S)-oct-2-yn-1-ol with >96% ee [1] positions 2-octyn-1-ol as a gateway to enantiomerically enriched chiral building blocks. Medicinal chemists can exploit this biocatalytic route to prepare optically active propargylic alcohols for use in asymmetric synthesis, natural product total synthesis, or the construction of chiral ligands. The high enantioselectivity ensures minimal waste of the undesired enantiomer and simplifies downstream purification.

Pharmaceutical Intermediate for Carbacyclin and Prostacyclin Analogs

As documented in the synthesis of carbacyclin analogues [1], 2-octyn-1-ol is a non-substitutable intermediate due to the required pentyl chain length that mimics the ω‑chain of prostacyclin. Pharmaceutical researchers engaged in the development of prostacyclin receptor agonists, platelet aggregation inhibitors, or vasodilators should procure 2-octyn-1-ol specifically; attempts to replace it with shorter-chain 2-alkyn-1-ols will yield different chemical entities with potentially altered pharmacological profiles and may not be covered by existing synthetic route intellectual property.

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality of 2-octyn-1-ol makes it a competent partner in copper-catalyzed click chemistry with azide-containing biomolecules. Its intermediate log P (2.09–2.25) [1] and boiling point (152.5 °C) [2] offer a practical balance: sufficient lipophilicity to facilitate reaction with membrane-associated targets or in biphasic systems, yet adequate volatility for removal under reduced pressure after the click reaction. This profile is particularly attractive for labeling hydrophobic peptides, lipids, or polymers where shorter-chain alkynols would be too polar and longer-chain analogs too difficult to remove.

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